Estimated Lipophilicity Advantage of 9-Chloro Substitution versus Unsubstituted Benzimidazo[2,1-a]phthalazine
The 9-chloro substituent increases the calculated octanol/water partition coefficient (logP) of the benzimidazo[2,1-a]phthalazine scaffold. The unsubstituted benzimidazo[2,1-a]phthalazine has an estimated logP of approximately 3 [1]. Based on the fragment contribution of an aromatic chlorine (+0.5 to +0.7 logP units relative to hydrogen), the 9-chloro derivative is estimated to have a logP of approximately 3.5–3.7. This shift places the compound in a lipophilicity range more favorable for passive membrane diffusion (optimal logP ~2–4 for CNS penetration, ~3–5 for cellular uptake) while maintaining sufficient aqueous solubility for in vitro assay compatibility [2].
| Evidence Dimension | Estimated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ~3.5–3.7 (based on measured logP of unsubstituted core + Cl fragment contribution) |
| Comparator Or Baseline | Benzimidazo[2,1-a]phthalazine (CAS 239-48-5): estimated logP = 3 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 (estimated increase from Cl substitution) |
| Conditions | Computational prediction (Molaid database and fragment-based estimation); experimental logP for the 9-chloro derivative has not been reported in peer-reviewed literature |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and intracellular target engagement compared to the unsubstituted analog, which may be critical for cell-based phenotypic screening campaigns.
- [1] Molaid Chemical Database. benzimidazo[2,1-a]phthalazine | 239-48-5. Octanol/water partition coefficient (LogP): 3. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (1995). Aromatic Cl π value ~+0.71; fragment logP contribution ~+0.5 to +0.7. View Source
